2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride
Overview
Description
2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound with the molecular formula C17H28ClNO and a molecular weight of 297.87 g/mol . This compound is known for its unique structure, which includes a piperidine ring and an isopropyl-methylphenoxy group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride involves several steps. One common method includes the reaction of 2-isopropyl-5-methylphenol with 2-chloroethylamine hydrochloride in the presence of a base to form the intermediate 2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]amine. This intermediate is then reacted with piperidine under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study receptor interactions.
Mechanism of Action
The mechanism of action of 2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may interact with hydrophobic pockets in the target protein, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride include:
2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]amine: This intermediate compound shares a similar structure but lacks the piperidine ring.
2-Isopropyl-5-methylphenol: This precursor compound has a simpler structure and is used in the synthesis of the target compound.
Piperidine derivatives: Other piperidine-based compounds with different substituents can be compared based on their chemical properties and biological activities.
This compound stands out due to its unique combination of a phenoxy group and a piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13(2)16-8-7-14(3)12-17(16)19-11-9-15-6-4-5-10-18-15;/h7-8,12-13,15,18H,4-6,9-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQUCMWIBPGSPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219949-42-4 | |
Record name | Piperidine, 2-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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